molecular formula C17H17ClN2O3 B2379214 N-(3-chloro-4-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1904081-73-7

N-(3-chloro-4-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2379214
CAS No.: 1904081-73-7
M. Wt: 332.78
InChI Key: CNERLLLZRWPCSW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylaniline and isonicotinic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 3-chloro-4-methylaniline and isonicotinic acid under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Cyclization: The intermediate undergoes cyclization with tetrahydrofuran-3-ol in the presence of a catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide: can be compared with other isonicotinamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the tetrahydrofuran-3-yl group and the 3-chloro-4-methylphenyl moiety. These features may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-2-3-13(9-15(11)18)20-17(21)12-4-6-19-16(8-12)23-14-5-7-22-10-14/h2-4,6,8-9,14H,5,7,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNERLLLZRWPCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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